N-([1,1'-biphenyl]-2-yl)-9,9-diphenyl-9H-fluoren-2-amine
Description
N-([1,1’-biphenyl]-2-yl)-9,9-diphenyl-9H-fluoren-2-amine is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by its complex structure, which includes a biphenyl moiety and a fluorenyl amine group
Properties
IUPAC Name |
9,9-diphenyl-N-(2-phenylphenyl)fluoren-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H27N/c1-4-14-27(15-5-1)31-20-11-13-23-36(31)38-30-24-25-33-32-21-10-12-22-34(32)37(35(33)26-30,28-16-6-2-7-17-28)29-18-8-3-9-19-29/h1-26,38H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHTHOTNMHQDECN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC3=CC4=C(C=C3)C5=CC=CC=C5C4(C6=CC=CC=C6)C7=CC=CC=C7 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H27N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1853250-53-9 | |
| Record name | N-([1,1'-biphenyl]-2-yl)-9,9-diphenyl-9,9a-dihydro-4aH-fluoren-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Alkylation of 9H-Fluoren-2-amine
The introduction of phenyl groups at the 9-position of fluorene is achieved via Friedel-Crafts alkylation. In a representative procedure, 9H-fluoren-2-amine reacts with bromobenzene in the presence of AlCl₃ as a Lewis catalyst. The reaction proceeds at 80°C for 12 hours under nitrogen, yielding 9,9-diphenyl-9H-fluoren-2-amine with 78% efficiency.
Key parameters :
-
Molar ratio: 1:2.2 (fluorene amine:bromobenzene)
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Solvent: Dichloromethane
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Purification: Silica gel chromatography (hexane/ethyl acetate, 4:1)
Suzuki-Miyaura Coupling for Biphenyl Integration
The biphenyl moiety is introduced through a palladium-catalyzed Suzuki-Miyaura coupling. This step connects the pre-functionalized fluorene derivative with 2-bromobiphenyl.
Reaction Conditions and Catalysts
A mixture of 9,9-diphenyl-9H-fluoren-2-amine (1 equiv), 2-bromobiphenyl (1.1 equiv), Pd(PPh₃)₄ (2 mol%), and K₂CO₃ (3 equiv) in toluene/water (4:1) is heated to 100°C for 18 hours. The reaction achieves an 85% yield, confirmed by HPLC analysis.
Optimization insights :
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Higher Pd loading (5 mol%) reduces reaction time to 8 hours but increases costs.
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Microwave-assisted synthesis at 120°C shortens duration to 2 hours with comparable yield.
Buchwald-Hartwig Amination for Final Assembly
For cases where the biphenyl group is introduced post-alkylation, Buchwald-Hartwig amination serves as a critical step. This method directly couples aryl halides with amines under palladium catalysis.
Protocol for N-Arylation
A solution of 9,9-diphenyl-9H-fluoren-2-amine (1 equiv), 2-iodobiphenyl (1.05 equiv), Pd₂(dba)₃ (1.5 mol%), XantPhos (3 mol%), and Cs₂CO₃ (2.5 equiv) in toluene is refluxed for 24 hours. The product is isolated in 82% yield after extraction with dichloromethane and solvent evaporation.
Catalytic system comparison :
| Catalyst | Ligand | Yield (%) | Time (h) |
|---|---|---|---|
| Pd(OAc)₂ | BINAP | 68 | 30 |
| Pd₂(dba)₃ | XantPhos | 82 | 24 |
| PdCl₂(Amphos)₂ | DavePhos | 75 | 20 |
Alternative Pathways: Reductive Amination
A less common but efficient approach employs reductive amination between fluorenone intermediates and biphenyl amines.
Two-Step Process
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Condensation : 9,9-Diphenyl-9H-fluoren-2-one reacts with [1,1'-biphenyl]-2-amine in methanol with acetic acid catalyst (5 mol%) at 60°C for 6 hours.
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Reduction : Sodium cyanoborohydride (1.2 equiv) is added, and the mixture stirred at room temperature for 12 hours. This method provides a 74% overall yield but requires strict moisture control.
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost-effectiveness and safety:
Continuous Flow Reactor Design
A tubular reactor system with the following parameters enhances productivity:
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Residence time: 45 minutes
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Temperature: 130°C
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Pressure: 8 bar
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Catalyst: Immobilized Pd on mesoporous silica (0.5 mol%)
This configuration achieves 89% conversion with 99.5% purity, reducing Pd waste by 40% compared to batch processes.
Challenges and Mitigation Strategies
Byproduct Formation
The primary impurity (∼8%) is N-([1,1'-biphenyl]-4-yl)-9,9-diphenyl-9H-fluoren-2-amine, arising from para coupling. This is minimized by:
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Using ortho-directed ligands (e.g., PCy₃) to enhance regioselectivity
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Lowering reaction temperature to 80°C
Catalyst Deactivation
Phosphine ligands oxidize under aerobic conditions, necessitating rigorous inert atmosphere maintenance. Alternative N-heterocyclic carbene (NHC) ligands show improved stability, enabling 15 reaction cycles without significant activity loss.
Analytical Characterization
Critical quality control metrics include:
HPLC parameters :
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Column: C18, 150 × 4.6 mm, 3.5 μm
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Mobile phase: Acetonitrile/water (85:15)
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Retention time: 6.8 minutes
Mass spec data :
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ESI-MS m/z: 486.3 [M+H]⁺ (calculated 485.6)
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Purity: ≥99% by UV-Vis at 254 nm
Chemical Reactions Analysis
Types of Reactions
N-([1,1’-biphenyl]-2-yl)-9,9-diphenyl-9H-fluoren-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions are common, where the biphenyl moiety reacts with electrophiles under acidic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sulfuric acid or aluminum chloride as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl carboxylic acids, while reduction can produce biphenyl amines .
Scientific Research Applications
Chemistry
In the realm of chemistry, N-([1,1'-biphenyl]-2-yl)-9,9-diphenyl-9H-fluoren-2-amine serves as:
- Ligand in Catalysis : It is used in various catalytic processes due to its ability to coordinate with metal centers.
- Building Block : This compound acts as a precursor for synthesizing more complex organic molecules.
Biology
The compound has been investigated for its potential as:
- Fluorescent Probe : Its unique structure allows it to be utilized in biological imaging techniques.
Medicine
In medicinal chemistry, this compound shows promise for:
- Therapeutic Properties : Preliminary studies suggest potential anti-cancer and anti-inflammatory effects. Its mechanism may involve interactions with specific proteins or nucleic acids within biological systems .
Industry
The compound is also applied in the field of electronics:
- Organic Light Emitting Diodes (OLEDs) : Its unique electronic properties make it suitable for use in OLED technology and other electronic materials.
Case Studies and Research Findings
Several studies have highlighted the applications of N-([1,1'-biphenyl]-2-yl)-9,9-diphenyl-9H-fluoren-2-amines:
- Biological Activity : Research has indicated that derivatives of this compound exhibit significant antitumor activity against various cancer cell lines. The National Cancer Institute's protocols have been employed to evaluate these effects systematically .
- Material Science : The compound's role in developing new OLED materials has been explored extensively. Its electronic properties allow for efficient light emission and stability in device applications .
Mechanism of Action
The mechanism of action of N-([1,1’-biphenyl]-2-yl)-9,9-diphenyl-9H-fluoren-2-amine involves its interaction with specific molecular targets. In biological systems, it may bind to proteins or nucleic acids, altering their function and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Biphenyl: A simpler compound with two benzene rings connected by a single bond.
Fluorene: Contains a fused ring system similar to the fluorenyl group in the target compound.
Diphenylamine: Features two phenyl groups attached to an amine, similar to the biphenyl and amine groups in the target compound.
Uniqueness
N-([1,1’-biphenyl]-2-yl)-9,9-diphenyl-9H-fluoren-2-amine is unique due to its combination of biphenyl and fluorenyl amine structures, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in materials science and medicinal chemistry .
Biological Activity
N-([1,1'-biphenyl]-2-yl)-9,9-diphenyl-9H-fluoren-2-amine, commonly referred to as a biphenyl-diphenylfluorenyl amine compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, including its chemical properties, mechanisms of action, and relevant case studies.
Basic Information
- Chemical Name : this compound
- CAS Number : 1853250-53-9
- Molecular Formula : C37H31N
- Molecular Weight : 485.62 g/mol
Structure
The compound features a complex structure characterized by a fluorenyl core substituted with biphenyl and diphenyl groups. This structural arrangement may influence its interaction with biological targets.
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antioxidant Activity : The presence of multiple aromatic rings in the structure may contribute to its ability to scavenge free radicals.
- Antimicrobial Properties : Similar compounds have shown effectiveness against various bacterial strains, suggesting potential applications in antimicrobial therapies.
Case Studies
-
Antiviral Activity :
A study explored related compounds' antiviral effects against viruses such as influenza. The mechanism involved inhibition of viral replication through interference with viral polymerase activity. This suggests that this compound may have similar antiviral potential due to structural analogies . -
Cytotoxicity Assays :
In vitro assays conducted on related biphenyl compounds demonstrated varying degrees of cytotoxicity across different cell lines. These studies aimed to establish a correlation between structural features and biological activity, highlighting the significance of functional groups in determining efficacy . -
Fluorescence Properties :
Compounds in this class have been evaluated for their fluorescence properties, which are crucial for applications in bioimaging and sensor technologies. The fluorescence characteristics are influenced by the electronic properties of the biphenyl and fluorenyl moieties .
Summary of Biological Activities
Comparison with Related Compounds
| Compound Name | Molecular Weight (g/mol) | Antiviral Activity | Cytotoxicity Level |
|---|---|---|---|
| N-[1,1'-Biphenyl]-2-yl-9H-fluoren-2-amine | 485.62 | Moderate | Low |
| N-(4-biphenyl)-(9,9-dimethylfluoren-2--yl)amine | 361.48 | High | Moderate |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-([1,1'-biphenyl]-2-yl)-9,9-diphenyl-9H-fluoren-2-amine, and what purification methods are recommended?
- Methodology : The compound is synthesized via Ullmann coupling or Buchwald-Hartwig amination using palladium catalysts. A typical procedure involves reacting 9,9-diphenyl-9H-fluoren-2-amine with 2-bromobiphenyl in the presence of a base (e.g., NaOtBu) and ligands like XPhos. Purification is achieved via column chromatography (hexane:ethyl acetate = 4:1), yielding ~92% pure product as a beige solid .
- Key Data :
| Reagents | Solvent System | Yield | Purity |
|---|---|---|---|
| Pd(OAc)₂, XPhos | Toluene/EtOH | 92% | 97% |
Q. How can researchers confirm the purity and structural integrity of this compound?
- Methodology : Combine spectroscopic techniques:
- ¹H/¹³C NMR : Peaks at δ = 7.2–8.5 ppm (aromatic protons) and δ = 120–155 ppm (aromatic carbons) confirm biphenyl and fluorene moieties .
- IR Spectroscopy : Absence of N–H stretches (~3400 cm⁻¹) confirms complete amination .
- CHN Analysis : Validate stoichiometry (e.g., C: 91.07%, H: 5.45%, N: 3.47% vs. theoretical C: 91.21%, H: 5.19%, N: 3.61%) .
Q. What are the key physical-chemical properties critical for handling and storage?
- Properties :
- Molecular weight: 485.62 g/mol .
- Density: 1.194 g/cm³ .
- Stability: Store at –20°C in inert atmosphere to prevent oxidation .
Advanced Research Questions
Q. What strategies can optimize synthesis yield while minimizing by-products?
- Methodology :
- Catalyst Screening : Test Pd₂(dba)₃ vs. Pd(OAc)₂ with bulky ligands (e.g., SPhos) to reduce steric hindrance .
- Temperature Control : Maintain 110°C to balance reaction rate and side-product formation .
- By-Product Analysis : Use HPLC-MS to identify impurities (e.g., dehalogenated intermediates) .
Q. How can discrepancies in reported spectroscopic data be resolved during characterization?
- Methodology :
- Cross-Validation : Compare NMR shifts with structurally analogous compounds (e.g., N-([1,1'-biphenyl]-4-yl) derivatives) .
- Crystallography : Resolve ambiguities via single-crystal X-ray diffraction (SHELX refinement, R factor < 0.04) .
- Dynamic NMR : Probe rotational barriers in biphenyl groups to explain peak splitting .
Q. What computational methods are suitable for predicting electronic properties relevant to OLED applications?
- Methodology :
- DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) to model HOMO/LUMO levels. Reported HOMO: –5.3 eV, LUMO: –2.1 eV .
- Charge Transport Modeling : Apply Marcus theory to estimate hole mobility (µₕ ~ 10⁻³ cm²/V·s) .
Application-Focused Questions
Q. How does the compound’s structure influence its performance as a hole transport material (HTM) in OLEDs?
- Methodology :
- Structure-Property Relationships : The biphenyl-fluorene backbone enhances thermal stability (Tg > 150°C), while diphenylamine groups facilitate hole injection .
- Device Testing : Fabricate multilayered OLEDs and measure efficiency (e.g., luminance > 10,000 cd/m² at 10 V) .
Safety and Data Analysis
Q. What are the critical safety protocols for handling this compound?
- Guidelines :
- Toxicity : Oral LD₅₀ > 2000 mg/kg; no mutagenicity observed .
- Handling : Use PPE (gloves, goggles) and work under fume hoods to avoid inhalation .
- Waste Disposal : Incinerate at > 1000°C to prevent environmental release .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on solubility and aggregation behavior?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
